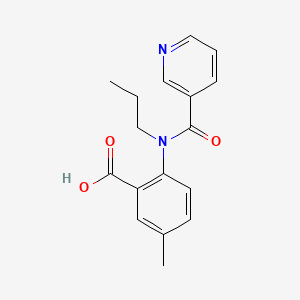

5-methyl-2-(N-propylnicotinamido)benzoic acid

Description

5-Methyl-2-(N-propylnicotinamido)benzoic acid is a synthetic benzoic acid derivative characterized by a methyl group at the 5-position of the benzene ring and a nicotinamide moiety substituted with a propyl chain at the 2-position.

Properties

IUPAC Name |

5-methyl-2-[propyl(pyridine-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-9-19(16(20)13-5-4-8-18-11-13)15-7-6-12(2)10-14(15)17(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGKJRUSOZQFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=C(C=C(C=C1)C)C(=O)O)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(N-propylnicotinamido)benzoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the nitration of methyl 3-methylbenzoate to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to further reactions, such as reduction and amidation, to introduce the N-propylnicotinamido group.

Industrial Production Methods

In industrial settings, the production of 5-methyl-2-(N-propylnicotinamido)benzoic acid may involve optimized reaction conditions to ensure high yield and purity. Green chemistry principles are often applied to minimize environmental impact. For example, the use of recyclable solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(N-propylnicotinamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, which can then be further functionalized.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

5-Methyl-2-(N-propylnicotinamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(N-propylnicotinamido)benzoic acid involves its interaction with specific molecular targets. The N-propylnicotinamido moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

For example:

- Compound 46 (2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate) demonstrated an IC50 of 11.30 µM in DPPH assays, surpassing ascorbic acid (IC50 = 24.20 µM) due to its dihydroxy groups stabilizing free radicals .

- Thymol-based benzamides (e.g., paracetamol analogs) showed notable antioxidant activity, with molecular docking suggesting inhibition of heme oxygenase-1 .

In contrast, 5-methyl-2-(N-propylnicotinamido)benzoic acid lacks hydroxyl groups but contains a nicotinamide moiety, which may contribute to radical scavenging via its amide resonance structure. However, its activity is likely lower than dihydroxy-substituted analogs like Compound 44.

Table 1: Antioxidant Activity of Benzoic Acid Derivatives

Physicochemical Properties

Benzoic acid derivatives exhibit distinct solubility and extraction behaviors. Evidence from emulsion liquid membrane studies indicates:

- Benzoic acid is extracted rapidly (>98% in <5 minutes) due to high membrane-phase solubility (distribution coefficient m = 12.4) .

- Phenol and acetic acid show slower extraction (m = 10.1 and 2.3, respectively) .

However, the methyl group may counterbalance this effect by enhancing membrane-phase affinity.

Table 2: Extraction Rates of Organic Acids

| Compound | Distribution Coefficient (m) | Extraction Time (for >98%) |

|---|---|---|

| Benzoic acid | 12.4 | <5 minutes |

| Phenol | 10.1 | <5 minutes |

| Acetic acid | 2.3 | >20 minutes |

Toxicity Profile

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with acute toxicity (LD50). Key findings include:

- Higher 0JA (zero-order connectivity) and JB (cross-factor = 0JA × 1JA) correlate with increased toxicity .

- Loss of hydroxyl groups reduces antioxidant activity but may decrease toxicity .

The target compound ’s LD50 can be predicted using these models. Its nicotinamide-propyl chain likely increases molecular complexity, raising 0JA and JB values, which suggests moderate to high toxicity compared to simpler analogs like vanillic acid (LD50 = 1,200 mg/kg) .

Structural Analogues in Drug Design

Nicotinamide-containing compounds are frequently explored for pharmacological applications:

- The patent EP 4 374 877 A2 describes a pyridazine-carboxamide derivative synthesized from (S)-piperidine-2-carboxylic acid methyl ester, highlighting the relevance of similar amide linkages in drug design .

- Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant activity due to conjugated double bonds stabilizing radicals .

The target compound bridges benzoic acid and nicotinamide pharmacophores, offering a hybrid profile with tunable bioactivity. However, its lack of conjugated systems (as in cinnamic acids) may limit radical stabilization efficiency .

Biological Activity

5-Methyl-2-(N-propylnicotinamido)benzoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Chemical Formula : CHNO

- Molecular Weight : 244.29 g/mol

The structure features a benzoic acid moiety substituted with a methyl group and a propylnicotinamido group, which may influence its biological interactions.

The biological activity of 5-methyl-2-(N-propylnicotinamido)benzoic acid is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein degradation and signal transduction.

- Receptor Modulation : It may modulate receptor activity, influencing various physiological responses.

Antioxidant Activity

Research indicates that benzoic acid derivatives, including 5-methyl-2-(N-propylnicotinamido)benzoic acid, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that compounds with similar structures significantly increased the activity of antioxidant enzymes in vitro .

Antiproliferative Effects

In vitro studies have shown that 5-methyl-2-(N-propylnicotinamido)benzoic acid exhibits antiproliferative effects against various cancer cell lines. For instance, it was found to inhibit the growth of Hep-G2 liver cancer cells and A2058 melanoma cells at concentrations as low as 5 μM. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Activity Modulation

The compound has been shown to enhance the activity of proteasomal and lysosomal pathways, which are crucial for cellular protein turnover. This effect suggests its potential role in modulating proteostasis, particularly in aging-related conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 5-methyl-2-(N-propylnicotinamido)benzoic acid:

-

Study on Antioxidant Activity :

- Objective : To assess the antioxidant potential of benzoic acid derivatives.

- Findings : The compound demonstrated significant scavenging activity against DPPH radicals, indicating strong antioxidant properties.

- Antiproliferative Study :

- Mechanistic Insights :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.